molecular formula C16H14N2O3S B281995 N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B281995
M. Wt: 314.4 g/mol
InChI Key: QSWTUJQSHDOYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as HABA, is a synthetic compound that has been widely used in scientific research. HABA is a benzothiazine derivative that has been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not fully understood. However, it has been proposed that N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide inhibits the activity of enzymes by binding to the active site and blocking the substrate from binding. N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has also been shown to interact with metal ions, such as zinc and copper, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been shown to have various biochemical and physiological effects. N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has also been shown to inhibit the activity of urease, which is an enzyme that plays a role in the breakdown of urea in the body. In addition, N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been shown to have anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several advantages for lab experiments. N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is also stable and has a long shelf-life. However, N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has some limitations for lab experiments. N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not water-soluble, which may limit its use in aqueous solutions. In addition, N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been shown to have some toxicity in certain cell lines, which may limit its use in cell-based assays.

Future Directions

There are several future directions for the research of N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. One direction is to further investigate the mechanism of action of N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. Another direction is to explore the potential therapeutic applications of N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, such as in the treatment of cancer and viral infections. In addition, future research could focus on developing new derivatives of N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-aminophenol with 2-chloroacetyl chloride to form N-(2-chloroacetyl)phenylamine. The second step involves the reaction of N-(2-chloroacetyl)phenylamine with 2-aminothiophenol to form N-(2-hydroxyphenyl)-2-(2-thienyl)acetamide. The third step involves the oxidation of N-(2-hydroxyphenyl)-2-(2-thienyl)acetamide with hydrogen peroxide and catalytic sodium tungstate to form N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been widely used in scientific research due to its various biological activities. N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been shown to inhibit the activity of various enzymes, such as carbonic anhydrase, urease, and acetylcholinesterase. N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has also been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, N-(2-hydroxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been used as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

InChI

InChI=1S/C16H14N2O3S/c19-12-7-3-1-5-10(12)17-15(20)9-14-16(21)18-11-6-2-4-8-13(11)22-14/h1-8,14,19H,9H2,(H,17,20)(H,18,21)

InChI Key

QSWTUJQSHDOYKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3O

Origin of Product

United States

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